N,O-二脱甲基文拉法辛

描述

N,O-Didesmethylvenlafaxine (NDV) is a metabolite of venlafaxine, a commonly prescribed antidepressant. It is believed to have similar effects to venlafaxine, but with a longer duration of action. This makes it an attractive option for those looking for a long-acting antidepressant medication.

科学研究应用

环境监测

“N,O-二脱甲基文拉法辛”(NODDV)用于环境监测,特别是在海洋贻贝的研究中。 研究人员已经开发了一种灵敏的分析方法,用于识别和确认海洋贻贝中文拉法辛 (VEN) 残留物及其主要代谢物(包括 NODDV)的存在 . 这种方法基于快速、简单、便宜、有效、稳健和安全的 (QuEChERS) 方法 .

新兴污染物研究

NODDV 也用于研究海洋环境中的新兴污染物。 亲水性有机化合物的检测,如 NODDV,提供了关于人类活动对沿海地区影响的有价值信息 .

药代动力学和毒理学研究

NODDV 在药代动力学和毒理学研究中起着重要作用。 药物的对映异构体由于不同的酶系统而可能经历不同的代谢途径,从而导致不同类型和/或数量的代谢物 . 例如,CYP2D6 催化了两种对映异构体的生物转化为 NODDV,尽管对 ®-文拉法辛对映异构体具有更大的立体选择性 .

对映选择性研究

NODDV 用于对映选择性研究。 生物过程中的酶、受体和其他结合分子可以识别对映异构体为不同的分子实体,从而导致生物过程中的不同反应 .

药物相互作用研究

NODDV 用于药物相互作用研究。 药代动力学研究模型的选择以及随后的数据解释,也必须意识到遗传因素(如多态性代谢酶)、性别、患者年龄、肝病和药物相互作用 .

分析方法的开发

NODDV 用于分析方法的开发。 对映选择性分析方法对于监测药代动力学事件以及获取准确数据以更好地理解立体化学在药代动力学和毒理学中的作用至关重要 .

作用机制

Target of Action

N,O-Didesmethylvenlafaxine is a metabolite of venlafaxine , an antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class . The primary targets of N,O-Didesmethylvenlafaxine are the serotonin and norepinephrine transporters, which are key neurotransmitters in mood regulation .

Mode of Action

It is understood that n,o-didesmethylvenlafaxine, like its parent drug venlafaxine, potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood .

Biochemical Pathways

N,O-Didesmethylvenlafaxine affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their signaling . The downstream effects include mood elevation and alleviation of depressive symptoms .

Pharmacokinetics

Its parent drug venlafaxine is primarily metabolized by cyp2d6 and cyp2c19 isoenzymes to its major metabolite o-desmethylvenlafaxine, and in parallel to n-desmethylvenlafaxine and n,o-didesmethylvenlafaxine . The single-dose pharmacokinetics of desvenlafaxine, another metabolite of venlafaxine, are linear and dose-proportional in a dose range of 50 to 600 mg per day . With once-daily dosing, steady-state plasma concentrations are achieved within approximately 4 to 5 days .

Result of Action

The molecular and cellular effects of N,O-Didesmethylvenlafaxine’s action are primarily related to its impact on serotonin and norepinephrine neurotransmission. By inhibiting the reuptake of these neurotransmitters, N,O-Didesmethylvenlafaxine enhances their signaling, leading to mood elevation and alleviation of depressive symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,O-Didesmethylvenlafaxine. For instance, residues of the parent drug venlafaxine and its metabolites, including N,O-Didesmethylvenlafaxine, have been detected in marine mussels, indicating that these compounds can persist in the environment . .

生化分析

Biochemical Properties

N,O-Didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway . It works by blocking the transporter reuptake proteins for key neurotransmitters affecting mood, thereby leaving more active neurotransmitters in the synapse .

Cellular Effects

Its parent compound, venlafaxine, is known to influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

It is known to be a very strong basic compound, based on its pKa .

Temporal Effects in Laboratory Settings

In laboratory settings, residues of the antidepressant venlafaxine were occasionally detected at ng/g dw level. N-desmethylvenlafaxine (NDV) was the most frequently detected metabolite followed by N,O-didesmethylvenlafaxine .

Dosage Effects in Animal Models

Studies on venlafaxine have shown that plasma concentrations of (+) venlafaxine were found to be higher than those of R (-) venlafaxine .

Metabolic Pathways

N,O-Didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway . Venlafaxine is metabolized to its major active metabolite o-desmethylvenlafaxine (ODV) via the cytochrome P450 (CYP) 2D6 enzyme system in the liver, and also to minor metabolites, N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine .

Transport and Distribution

It is known that venlafaxine and its metabolites can be detected in marine mussels at trace levels .

Subcellular Localization

It is known that venlafaxine and its metabolites can be detected in marine mussels at trace levels .

属性

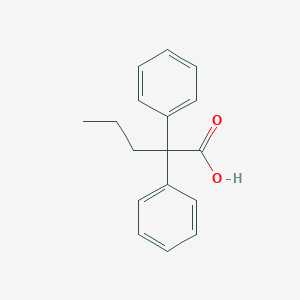

IUPAC Name |

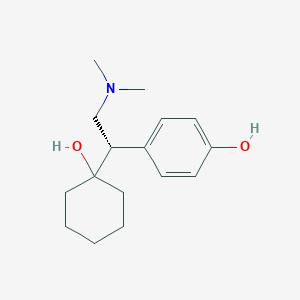

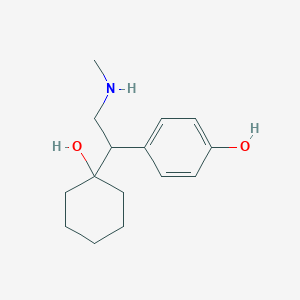

4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSWXJSQCAEDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891441 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135308-74-6 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,O-DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N,O-Didesmethylvenlafaxine is formed through a sequential metabolic pathway. Venlafaxine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to form O-desmethylvenlafaxine. Subsequently, both CYP2D6 and CYP3A contribute to the further metabolism of O-desmethylvenlafaxine into N,O-Didesmethylvenlafaxine. [, ]

A: While O-desmethylvenlafaxine demonstrates similar potency to venlafaxine, N,O-Didesmethylvenlafaxine and N-desmethylvenlafaxine are considered less potent metabolites. [, ] The exact pharmacological activity of N,O-Didesmethylvenlafaxine requires further investigation.

ANone: Research suggests potential influences on N,O-Didesmethylvenlafaxine levels based on demographic factors:

ANone: Yes, co-administration of certain drugs, particularly those metabolized by or influencing CYP2D6 activity, can alter N,O-Didesmethylvenlafaxine concentrations. For instance:

A: A study utilizing liquid chromatography-high-resolution mass spectrometry successfully identified N,O-Didesmethylvenlafaxine, along with venlafaxine and other metabolites, in the hair samples of newborn twins. [] This detection confirmed in utero exposure to venlafaxine, highlighting the potential of hair analysis for monitoring drug exposure during pregnancy.

ANone: Several analytical methods have been developed for the quantification of N,O-Didesmethylvenlafaxine in various matrices:

A: Yes, the cytochrome P450 enzyme CYP2D6 plays a crucial role in the metabolism of venlafaxine. Individuals classified as poor metabolizers (PM) for CYP2D6 exhibit significantly reduced clearance of venlafaxine and lower formation rates of its metabolites, including N,O-Didesmethylvenlafaxine, compared to extensive metabolizers (EM). [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)

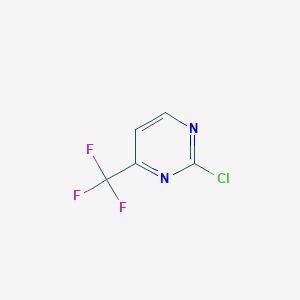

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)

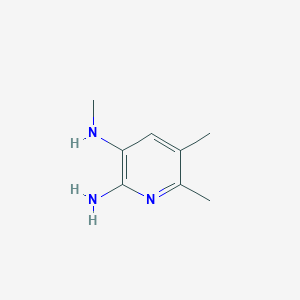

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

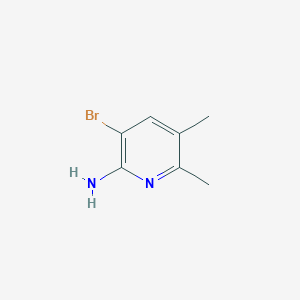

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)

![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)